4-(4'-Isobutoxyphenyl)phenylboronic acid
Overview
Description
4-(4’-Isobutoxyphenyl)phenylboronic acid is an organic compound with the molecular formula C16H19BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to two hydroxyl groups and a phenyl group substituted with an isobutoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4’-Isobutoxyphenyl)phenylboronic acid typically involves the reaction of 4-bromo-4’-isobutoxy-1,1’-biphenyl with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4’-Isobutoxyphenyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
4-(4’-Isobutoxyphenyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-(4’-Isobutoxyphenyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
4-Isopropoxyphenylboronic acid: Similar in structure but with an isopropoxy group instead of an isobutoxy group.
4-Isobutylphenylboronic acid: Contains an isobutyl group instead of an isobutoxy group.
Uniqueness: 4-(4’-Isobutoxyphenyl)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The isobutoxy group provides steric hindrance and electronic effects that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
[4-[4-(2-methylpropoxy)phenyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-12(2)11-20-16-9-5-14(6-10-16)13-3-7-15(8-4-13)17(18)19/h3-10,12,18-19H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMDDOZEZGXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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